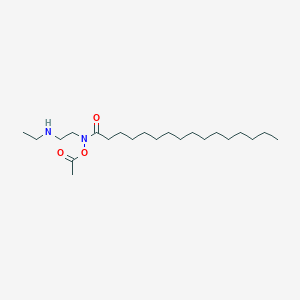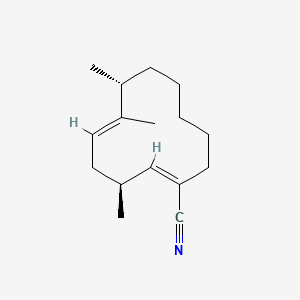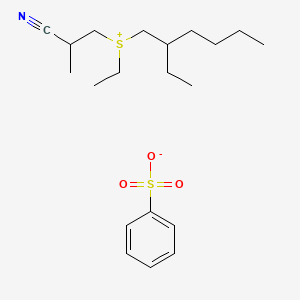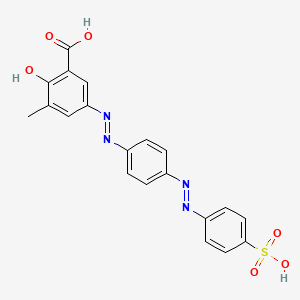
2,2'-((1,1'-Biphenyl)-4,4'-diylbis(azo))bis(N-(4-chlorophenyl)-3-oxobutyramide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 304-380-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications in various scientific fields.
Méthodes De Préparation
The preparation of EINECS 304-380-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production: Large-scale production involves the use of industrial reactors and purification processes to obtain the compound in high purity
Analyse Des Réactions Chimiques
EINECS 304-380-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
EINECS 304-380-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of EINECS 304-380-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the observed effects .
Comparaison Avec Des Composés Similaires
EINECS 304-380-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8:
EINECS 234-985-5: Bismuth tetroxide, another compound with distinct characteristics.
EINECS 239-934-0: Mercurous oxide, which differs in its chemical behavior and uses
EINECS 304-380-1 stands out due to its specific chemical structure and the unique applications it offers in various scientific fields.
Propriétés
Numéro CAS |
94249-03-3 |
|---|---|
Formule moléculaire |
C32H26Cl2N6O4 |
Poids moléculaire |
629.5 g/mol |
Nom IUPAC |
2-[[4-[4-[[1-(4-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-25-15-7-23(33)8-16-25)39-37-27-11-3-21(4-12-27)22-5-13-28(14-6-22)38-40-30(20(2)42)32(44)36-26-17-9-24(34)10-18-26/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) |
Clé InChI |
UPSAJZSSQKUOAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


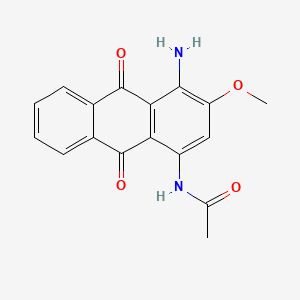
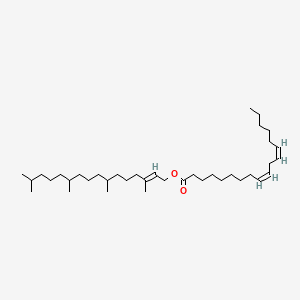

![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
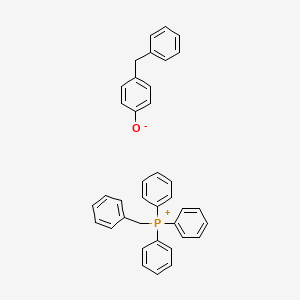
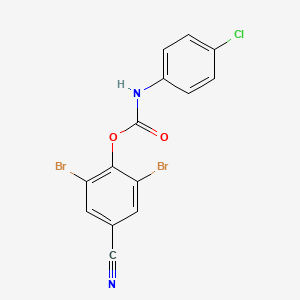
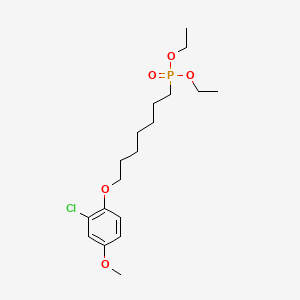

![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

